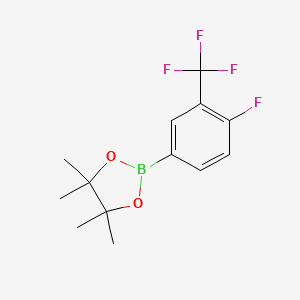

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a fluoro-trifluoromethylphenyl group suggests that it might have unique reactivity or properties compared to other boronic esters.

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a boron atom connected to two oxygen atoms and a carbon atom, forming a boronic ester. The carbon atom would be part of a tetramethyl structure. Attached to this structure would be a phenyl ring with a fluoro-trifluoromethyl group .Chemical Reactions Analysis

Boronic esters are commonly used in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could potentially affect the compound’s reactivity, polarity, and boiling point .科学的研究の応用

Modulator of the α7 Nicotinic Acetylcholine Receptor

This compound has been described as a novel highly selective α7 nAChR positive allosteric modulator . It enhances the choline-evoked rise in intracellular Ca2+ levels in the GH4C1 cell line expressing the cloned human α7 nAChR . This suggests potential applications in the treatment of cognitive deficits associated with schizophrenia, Alzheimer’s disease, Parkinson’s disease, and attention-deficit/hyperactivity disorder .

Research Tool in Neurobiology

The compound’s ability to reverse a genetically based auditory gating deficit in DBA/2 mice suggests it could be a useful tool to study the therapeutic potential of α7 nAChR potentiation in central nervous system disorders .

Facilitator of Long-Term Potentiation

In hippocampal slices, the compound enhances neurotransmission at hippocampal dentate gyrus synapses and facilitates the induction of long-term potentiation of electrically evoked synaptic responses in the dentate gyrus . This suggests potential applications in the study of memory and learning processes.

Chemical Synthesis

The compound is available for purchase from chemical suppliers , suggesting that it may be used as a reagent or intermediate in various chemical syntheses.

作用機序

Target of Action

It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.

Result of Action

In the context of suzuki-miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .

特性

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMQFPUMJCFTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623710 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

CAS RN |

445303-14-0 |

Source

|

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1343963.png)